![molecular formula C17H17N5O2 B2685861 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide CAS No. 1421508-99-7](/img/structure/B2685861.png)
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide, also known as MRS1477, is a novel small molecule antagonist of the P2Y14 receptor. P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-glucose and UDP-galactose. The P2Y14 receptor is involved in various physiological processes such as inflammation, immune response, and glucose metabolism.
Scientific Research Applications
Anticancer Activity
Compounds with an imidazole ring, such as the one in the given molecule, have been found to exhibit anticancer activity . For instance, a series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against two cancer cell lines . The derivative with a 3-methoxyphenyl moiety exhibited potent inhibitory activity against MCF-7 and Hela cell lines .
PI3K Inhibition
Phosphatidylinositol-3-kinases (PI3K) are lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase . This process regulates various cellular functions including cell proliferation, growth, and differentiation . Therefore, development of PI3Kα inhibitors is a research hotspot in molecular targeted therapy in the treatment of cancer .
Broad Spectrum of Biological Activities
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mechanism of Action
Target of Action
Similar compounds containing an imidazole moiety have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to changes in cellular functions .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12(24-15-6-4-3-5-7-15)16(23)21-14-10-19-17(20-11-14)22-9-8-18-13(22)2/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRBMJZSKJWIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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